REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][N:5]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[F:23])S(C1C=CC(C)=CC=1)(=O)=O.[Br:26]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:26][C:3]1[C:22]2[C:17](=[C:18]([F:23])[CH:19]=[CH:20][CH:21]=2)[CH:16]=[N:5][CH:4]=1
|
Name
|
|
Quantity
|
0.6 g
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Type
|
reactant
|
Smiles
|
COC(CN(S(=O)(=O)C1=CC=C(C=C1)C)CC1=C(C=CC=C1)F)OC
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Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then carbon tetrachloride was evaporated
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Type
|
CUSTOM
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Details
|
the crude was purified by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=CC2=C(C=CC=C12)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |